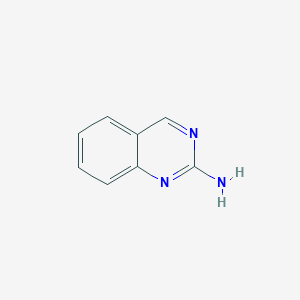

2-Aminoquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAAKPFIWJXPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333973 | |

| Record name | 2-Aminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-51-0 | |

| Record name | 2-Aminoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinazolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of 2-Aminoquinazolines

Introduction: The Enduring Significance of the 2-Aminoquinazoline Core

The this compound scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds.[1][2] Its unique arrangement of hydrogen bond donors and acceptors, coupled with a rigid, planar geometry, allows for high-affinity interactions with a wide range of biological targets. This has led to the development of numerous FDA-approved drugs for treating a spectrum of diseases, most notably in oncology with kinase inhibitors like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[1][3] The therapeutic versatility of this scaffold continues to drive the exploration of novel and efficient synthetic pathways to access structurally diverse analogs for drug discovery and development.[2][4]

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the this compound framework. We will delve into the mechanistic underpinnings of key reactions, present field-proven experimental protocols, and offer a comparative analysis of different methodologies to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Part 1: Annulation Strategies from Anthranilic Acid Derivatives

One of the most prevalent and versatile approaches to the this compound core involves the cyclization of readily available 2-amino-substituted benzene derivatives, such as 2-aminobenzophenones, 2-aminoaryl ketones, and 2-aminobenzonitriles. These methods typically involve a [4+2] annulation strategy where the anthranilic acid derivative provides four atoms of the final ring system, and a two-atom synthon, often a cyanamide or guanidine derivative, provides the remaining N-C-N fragment.

Acid/Base-Mediated Annulation of 2-Aminoaryl Ketones with Cyanamides

A robust and frequently employed method is the reaction of 2-aminoaryl ketones with cyanamide derivatives, which can be effectively promoted by either acid or base catalysis.[5][6] This approach offers a direct and often high-yielding route to a variety of 2,4-disubstituted 2-aminoquinazolines.

Mechanism of Action: A Tale of Electrophilic Activation vs. Nucleophilic Enhancement

The choice between acid and base catalysis fundamentally alters the activation strategy of the reactants.

-

Acid Catalysis: In the presence of an acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA), the cyanamide nitrogen is protonated. This protonation significantly increases the electrophilicity of the cyanamide carbon, making it highly susceptible to nucleophilic attack by the weakly basic amino group of the 2-aminoaryl ketone.[5][7] The resulting amidine intermediate then undergoes an intramolecular cyclization via nucleophilic addition of the second amino group to the carbonyl. A final dehydration step leads to aromatization and formation of the stable this compound ring.[5]

-

Base Catalysis: Conversely, a base like potassium tert-butoxide (KOtBu) deprotonates the amino group of the 2-aminoaryl ketone, generating a more potent nucleophile.[7] This enhanced nucleophile then attacks the electrophilic carbon of the cyanamide. The subsequent steps of intramolecular cyclization and aromatization follow a similar path to the acid-catalyzed mechanism.

Caption: Acid vs. Base-Catalyzed Annulation Pathways.

Experimental Protocol: Acid-Mediated Synthesis of N-Benzyl-4-phenylquinazolin-2-amine [5][8]

-

Reaction Setup: In a sealed tube, dissolve 2-aminobenzophenone (1.0 mmol, 1.0 equiv.) and N-benzyl cyanamide (1.5 mmol, 1.5 equiv.) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 5 mL).

-

Acid Addition: Add hydrochloric acid (2.0 mmol, 2.0 equiv.) to the mixture.

-

Heating: Place the sealed tube in a preheated oil bath at 70 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Trustworthiness: The use of HFIP as a solvent is a key choice; its high polarity and ability to form strong hydrogen bonds can help to stabilize charged intermediates in the proposed mechanism, often leading to cleaner reactions and higher yields. The final purification via column chromatography ensures the isolation of a high-purity product, which is critical for subsequent applications in drug development.

Annulation of 2-Aminobenzonitriles

2-Aminobenzonitriles are another excellent starting material for this compound synthesis. Their reaction with cyanamides leads to the formation of 2-amino-4-iminoquinazolines, which can be subsequently hydrolyzed to the corresponding quinazolin-4-ones if desired.[5] Alternatively, reacting 2-aminobenzonitriles with orthoesters and a nitrogen source like ammonium acetate provides a direct route to 2-alkyl-4-aminoquinazolines.[9]

Mechanism of Action with Cyanamides: The mechanism is analogous to the reaction with 2-aminoaryl ketones. The aryl amino group attacks the activated cyanamide. However, the intramolecular cyclization involves the nitrile group instead of a ketone, leading to the formation of a 4-iminoquinazoline product.[5]

Caption: Synthesis from 2-Aminobenzonitrile and Cyanamide.

Part 2: The Power of Catalysis: Transition-Metal-Mediated Pathways

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2-aminoquinazolines are no exception. These methods often provide access to novel chemical space and can proceed under milder conditions with greater functional group tolerance compared to classical methods.[10][11][12]

Copper-Catalyzed Reactions

Copper catalysts are particularly effective and economically attractive for C-N bond formation. A notable application is the reaction of 2-halophenyl ketones with guanidine nitrate.

Mechanism of Action: This reaction likely proceeds through an initial copper-catalyzed N-arylation of guanidine with the 2-halophenyl ketone. The resulting intermediate then undergoes an intramolecular condensation between the guanidine amino group and the ketone carbonyl, followed by dehydration to yield the this compound product.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Amino-4-phenylquinazoline [7]

-

Reaction Setup: To a reaction vessel, add 2-chlorobenzophenone (1.0 mmol), guanidine nitrate (1.2 mmol), copper(I) iodide (CuI, 10 mol%), a suitable ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent such as DMSO.

-

Heating: Heat the mixture at 110-120 °C for 12-24 hours under an inert atmosphere.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Authoritative Grounding: The use of a copper catalyst is crucial as it facilitates the otherwise difficult C-N cross-coupling between the aryl halide and guanidine.[7] The choice of ligand and base is critical for stabilizing the copper catalyst and promoting the reaction.

Palladium, Ruthenium, and Other Metal-Catalyzed Approaches

A diverse array of other transition metals has been successfully employed for this compound synthesis.

-

Palladium: Pd-catalyzed cyclization reactions are a classical approach to quinazoline synthesis in general.[5] For 2-amino derivatives, three-component reactions involving 2-aminobenzonitriles, aldehydes, and arylboronic acids have been developed.[13]

-

Ruthenium: Ru-catalyzed C-H activation and annulation strategies have emerged as powerful tools, allowing for the direct use of simpler, unfunctionalized starting materials.[5][14]

These advanced methods, while powerful, often require careful optimization of catalysts, ligands, and reaction conditions.

Part 3: Data Summary and Comparative Analysis

To aid in the selection of an appropriate synthetic route, the following table summarizes typical conditions and outcomes for the discussed pathways.

| Synthesis Pathway | Key Reactants | Catalyst/Mediator | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Acid-Mediated Annulation | 2-Aminoaryl Ketone, Cyanamide | HCl, HFIP | 70 | 1 | 75-95% | [5][8] |

| Base-Mediated Annulation | 2-Aminobenzophenone, Cyanamide | KOtBu, DMF | 110 | 12 | 70-85% | [6][7] |

| Annulation from Benzonitrile | 2-Aminobenzonitrile, Cyanamide | HCl, HFIP | 70 | 1 | 55-80% | [5] |

| Copper-Catalyzed Annulation | 2-Halophenyl Ketone, Guanidine | CuI | 110-120 | 12-24 | 60-80% | [7] |

Expertise & Experience Insights: The acid-mediated annulation in HFIP often provides the fastest reaction times and highest yields for clean substrates.[5][8] However, for substrates sensitive to strong acids, the base-mediated or copper-catalyzed methods offer viable alternatives. The choice of pathway should be guided by substrate availability, functional group tolerance, and desired scale of the reaction.

Conclusion

The synthesis of the this compound scaffold is a mature yet continually evolving field. The classical acid/base-mediated annulation reactions remain highly reliable and effective for many applications. Simultaneously, the advent of transition-metal-catalyzed methods has opened new avenues for structural diversification and improved synthetic efficiency. A thorough understanding of the underlying mechanisms and the practical considerations of each pathway, as outlined in this guide, is paramount for any researcher aiming to harness the vast therapeutic potential of this privileged heterocyclic system.

References

-

Qin, Y., et al. (2023). Efficient Synthesis of this compound Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

-

Pandya, K., et al. (2017). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. NIH Public Access. Available at: [Link]

- BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem.

-

Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. Available at: [Link]

-

Shaik, A., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]

- Franco, L. S., et al. (2024). Strategies for access to 2-aminoquinazolines.

- ResearchGate. (n.d.). The possible mechanism for the synthesis of 2-acyl-4-aminoquinazolines...

- BenchChem. (2025).

-

Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

Al-Hussain, S. A., & El-Sayed, N. N. E. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Review on 4(3H)-quinazolinone synthesis. IJPRA.

-

ACS Publications. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link]

-

Frontiers. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-iodobenzonitrile. BenchChem.

-

Franco, L. S., et al. (2024). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. Available at: [Link]

-

MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link]

-

PMC - NIH. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH. Available at: [Link]

- BenchChem. (2025).

-

PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

-

MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. Available at: [Link]

- BenchChem. (2025). A Technical Guide to the Metal-Catalyzed Synthesis of 2-Aminoquinolines. BenchChem.

-

PMC. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC. Available at: [Link]

-

ResearchGate. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 11. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quinazoline synthesis [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profile of 2-Aminoquinazoline: A Technical Guide

This guide provides an in-depth technical analysis of 2-Aminoquinazoline, a privileged scaffold in medicinal chemistry.

Executive Summary

This compound (CAS: 1687-51-0) serves as a critical pharmacophore in drug discovery, particularly in the development of kinase inhibitors (e.g., EGFR inhibitors) and

Molecular Identity & Structural Architecture

The this compound core consists of a benzene ring fused to a pyrimidine ring, substituted with an exocyclic amine at the C2 position. This substitution pattern significantly alters the electronic landscape compared to the parent quinazoline.

| Property | Data |

| IUPAC Name | Quinazolin-2-amine |

| CAS Registry Number | 1687-51-0 |

| Molecular Formula | |

| Molecular Weight | 145.16 g/mol |

| SMILES | Nc1nc2ccccc2n1 |

| Appearance | Yellow to light brown crystalline solid |

Tautomeric Equilibrium

A defining characteristic of this compound is the prototropic tautomerism between the amino (aromatic) and imino (non-aromatic) forms. While the amino form is thermodynamically favored in solution due to the preservation of aromaticity in the pyrimidine ring, the imino form can be stabilized in specific protein binding pockets or polar solvents.

Figure 1: Amino-imino tautomeric equilibrium. The amino tautomer is generally predominant in neutral aqueous solution.

Thermodynamic & Solubility Profile

Understanding the solid-state properties is vital for purification and formulation.

| Parameter | Value | Context |

| Melting Point | 203 – 205 °C | High lattice energy due to intermolecular H-bonding network. |

| Boiling Point | ~370 °C (Predicted) | Decomposes before boiling at standard pressure. |

| LogP (Octanol/Water) | 1.3 – 1.9 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |

| Solubility (Water) | Low (< 1 mg/mL) | Limited by crystal lattice energy; pH-dependent (soluble at pH < 4). |

| Solubility (Organic) | High | Soluble in DMSO, Methanol, DMF; Sparingly soluble in DCM, Hexane. |

Solubility Protocol

Methodology: For biological assays, prepare a 10 mM stock solution in DMSO . Avoid freeze-thaw cycles which can induce precipitation. For aqueous dilution, ensure the final DMSO concentration is <1% to prevent compound aggregation.

Acid-Base Chemistry & Ionization (pKa)

The basicity of this compound is higher than that of the parent quinazoline (

-

Experimental

: Estimated range 4.8 – 5.5 (protonation of ring nitrogen). -

Protonation Site: Protonation occurs preferentially at N1 (or N3 depending on steric/solvent models), forming a resonance-stabilized cation where the positive charge is delocalized onto the exocyclic amine.

Figure 2: Ionization transition. Solubility increases significantly below pH 4.5 due to cation formation.

Spectral Fingerprinting

UV-Vis & Fluorescence

2-Aminoquinazolines exhibit characteristic absorption bands due to

-

Absorption Maxima (

): ~224 nm (strong), ~318 nm (broad, charge transfer band). -

Fluorescence: Many derivatives are fluorescent, with emission maxima typically in the 400 – 450 nm (blue-violet) region, making them useful as intrinsic fluorescent probes in binding assays.

NMR Spectroscopy ( H NMR in DMSO- )

-

Exocyclic

: Broad singlet at -

Aromatic Protons:

-

H-4: Singlet at

~9.0 ppm . This is the most deshielded proton due to the adjacent ring nitrogens. -

H-5,6,7,8: Multiplets in the

7.2 – 8.0 ppm range.[1]

-

Synthesis & Reactivity[5][6][7]

Two primary pathways are employed for synthesis, depending on substrate availability and substitution requirements.

Pathway A: Guanidine Cyclization (Classic)

Condensation of 2-aminobenzaldehyde (or 2-aminophenyl ketones) with guanidine.

-

Pros: Direct access to the core.

-

Cons: Requires high temperatures; 2-aminobenzaldehyde is unstable.

Pathway B: Acid-Mediated Annulation (Modern)

Reaction of 2-aminoaryl ketones with N-benzyl cyanamides or direct cyanamide condensation.

-

Pros: Milder conditions, higher diversity of substituents.

Figure 3: Classic synthetic route via condensation.

References

-

PubChem. Quinazolin-2-amine (Compound). National Library of Medicine. Available at: [Link]

-

Zieliński, W., & Kudelko, A. (2000). Dissociation constants pKa of 2-aryl-4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]

-

MDPI. Efficient Synthesis of this compound Derivatives. Molecules 2023. Available at: [Link]

Sources

The 2-Aminoquinazoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. Among its derivatives, the 2-aminoquinazoline motif has emerged as a particularly fruitful area of research, yielding compounds with a diverse spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of novel this compound scaffolds, with a focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the synthetic strategies for accessing these compounds, detail the experimental protocols for evaluating their biological efficacy, and explore the critical structure-activity relationships that govern their therapeutic potential.

Introduction: The Rise of a Versatile Pharmacophore

The quinazoline scaffold is a cornerstone in the development of targeted therapies. Several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have received FDA approval for the treatment of various cancers, primarily by targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2][3] The versatility of the quinazoline ring system, with its multiple points for substitution, allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific biological targets.

The introduction of an amino group at the 2-position of the quinazoline ring has proven to be a pivotal modification, unlocking a broader range of biological activities. This guide will explore the multifaceted potential of these this compound derivatives, moving beyond their well-established role as kinase inhibitors to their emerging applications as antimicrobial and anti-inflammatory agents.

Synthetic Strategies: Accessing the this compound Core

The efficient synthesis of a diverse library of this compound derivatives is fundamental to exploring their therapeutic potential. Several synthetic routes have been developed, each with its own advantages in terms of substrate scope, yield, and reaction conditions.

A common and effective method involves the cyclocondensation of 2-aminobenzonitriles with various nitrogen-containing reagents. For instance, a facile one-pot synthesis can be achieved by reacting 2-aminobenzonitriles with nitriles under basic conditions, often accelerated by microwave irradiation, to yield 2-substituted-4-aminoquinazolines with good to excellent yields. Other approaches include the reaction of 2-halophenyl ketones with guanidine derivatives in the presence of a copper catalyst.[4] Metal-free oxidative annulation reactions have also been developed, offering a milder and more scalable approach.

Diverse Biological Activities of this compound Scaffolds

The this compound scaffold has demonstrated remarkable versatility, exhibiting potent activity against a range of diseases. This section will explore its most significant therapeutic applications.

Anticancer Activity: Beyond Kinase Inhibition

The anticancer properties of 2-aminoquinazolines are the most extensively studied. While their primary mechanism of action is often attributed to the inhibition of protein kinases, recent research has unveiled a more complex picture.

3.1.1. Kinase Inhibition: Targeting the Drivers of Oncogenesis

This compound derivatives have been successfully developed as potent inhibitors of various kinases implicated in cancer progression. These include:

-

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition. The 2-amino substitution can further enhance binding affinity and selectivity.[1][5]

-

Phosphatidylinositol 3-Kinase (PI3K): Novel 2-amino-4-methylquinazoline derivatives have been identified as highly potent class I PI3K inhibitors, demonstrating robust antitumor efficacy in preclinical models.[6][7]

-

Cyclin-Dependent Kinases (CDKs): Appropriate substitution on the this compound core can lead to selective inhibition of CDKs, which are crucial regulators of the cell cycle.

Structure-Activity Relationship (SAR) for Kinase Inhibition:

The SAR for kinase inhibition by 2-aminoquinazolines is often target-specific. However, some general principles have emerged:

-

The 2-Amino Group: This group typically acts as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.

-

Substituents on the Quinazoline Ring: Modifications at the 6- and 7-positions can modulate solubility, cell permeability, and selectivity. For instance, the introduction of solubilizing groups like morpholine can improve pharmacokinetic properties.

-

Substituents on the 2-Amino Group: Aromatic or heteroaromatic substituents on the 2-amino group can engage in additional hydrophobic or hydrogen bonding interactions within the active site, enhancing potency.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and viruses.

3.2.1. Antibacterial Agents:

Several studies have reported the synthesis and evaluation of 2-aminoquinazolinones as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship studies have revealed that substitutions at the 2-position are critical for antibacterial potency. For example, a 3,4-difluorobenzylamine substituent at the 2-position has been shown to exhibit high potency against MRSA strains.[1]

Structure-Activity Relationship (SAR) for Antibacterial Activity:

-

Halogenation: The presence of halogen atoms, particularly at the 6, 7, or 8-positions of the quinazoline ring, can significantly enhance antibacterial activity.[8]

-

Substituents at the 2- and 3-positions: The nature of the substituents at these positions plays a crucial role in determining the spectrum and potency of antibacterial action. A substituted aromatic ring at position 3 and smaller functional groups like methyl or amino at position 2 are often favorable.[8]

3.2.2. Antiviral Agents:

Recent research has highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as inhibitors of coronaviruses, including SARS-CoV-2 and MERS-CoV.[9][10] Certain derivatives have demonstrated potent antiviral activity in vitro with low cytotoxicity.[9] In vivo studies in mouse models have shown that these compounds can improve survival rates and reduce viral loads in the lungs.[11]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cancer. This compound derivatives have been investigated for their ability to modulate inflammatory pathways.

Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The mechanism of action is often linked to the inhibition of signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[12]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

-

Substituents on the Quinazoline Ring: The introduction of a piperazine ring at the C(7)-position has been shown to enhance inhibitory activity against both TNF-α production and T-cell proliferation.[13]

-

N-Substituents on the Piperazine Ring: Smaller N-substituents on the piperazine ring are generally favored for inhibiting TNF-α production.[13]

Experimental Protocols for Biological Evaluation

The translation of novel this compound scaffolds from chemical entities to potential therapeutic agents requires rigorous biological evaluation. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and add a small volume (e.g., 10-20 µL) to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylation of the substrate.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT), a solution of the purified kinase, the specific substrate (e.g., a peptide or protein), and ATP.

-

Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: The amount of phosphorylated substrate can be quantified using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

-

Fluorescence/Luminescence-based Assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).[14]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

In Vivo Anticancer Efficacy Study in a Mouse Xenograft Model

This study evaluates the ability of a test compound to inhibit tumor growth in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Protocol:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]

-

Compound Administration: Administer the this compound derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.[6]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: (Length × Width²)/2.

-

Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

-

Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Data Presentation and Visualization

To facilitate the interpretation and comparison of experimental data, it is crucial to present quantitative results in a clear and structured format.

Table 1: In Vitro Biological Activity of Representative this compound Derivatives

| Compound ID | Target/Cell Line | IC₅₀ / MIC (µM) | Reference |

| Anticancer | |||

| Compound A | EGFR (A549 cells) | 0.05 | [1] |

| Compound B | PI3Kα | 0.012 | [6] |

| Compound C | CDK9 | 0.142 | |

| Antibacterial | |||

| Compound D | MRSA (ATCC 43300) | 1.56 | [1] |

| Compound E | S. aureus (USA300) | 0.02 | [1] |

| Antiviral | |||

| Compound F | SARS-CoV-2 | < 0.25 | [9] |

| Compound G | MERS-CoV | < 1.1 | [9] |

Visualizing Molecular Interactions and Experimental Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

Diagram 1: General Kinase Inhibition by a this compound Scaffold

Caption: Inhibition of kinase activity by a this compound derivative.

Diagram 2: Experimental Workflow for In Vivo Anticancer Efficacy Study

Caption: Workflow for assessing in vivo anticancer efficacy.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a privileged structure in drug discovery, with a remarkable capacity to yield potent and selective modulators of diverse biological targets. The extensive body of research highlights its significant potential in the development of novel therapeutics for cancer, infectious diseases, and inflammatory conditions.

Future research in this area will likely focus on several key aspects:

-

Scaffold Diversification: The exploration of novel synthetic methodologies to generate more complex and diverse this compound libraries will be crucial for identifying next-generation drug candidates.

-

Target Deconvolution: For compounds identified through phenotypic screening, elucidating the precise molecular target(s) will be essential for understanding their mechanism of action and optimizing their therapeutic index.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens, particularly in oncology.

-

Personalized Medicine: As our understanding of the genetic basis of disease deepens, the development of this compound-based inhibitors that target specific mutations will become increasingly important.

References

-

Design of novel 2-aminoquinazolinone compounds to improve in vivo pharmacokinetics. (URL: [Link])

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (URL: [Link])

-

Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. (URL: [Link])

-

Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. (URL: [Link])

-

Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. (URL: [Link])

-

Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. (URL: [Link])

-

Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (URL: [Link])

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

-

Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (URL: [Link])

-

Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. (URL: [Link])

-

Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (URL: [Link])

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (URL: [Link])

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (URL: [Link])

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (URL: [Link])

-

In vivo therapeutic efficacy. a) Experimental protocol for in vivo... (URL: [Link])

-

Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation. (URL: [Link])

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (URL: [Link])

-

Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])

-

(PDF) In vitro kinase assay v1. (URL: [Link])

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (URL: [Link])

-

Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (URL: [Link])

-

Kinase assays. (URL: [Link])

-

EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (URL: [Link])

-

Step-by-Step Guide to Kinase Inhibitor Development. (URL: [Link])

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (URL: [Link])

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][11]triazino[2,3-c]quinazolines. (URL: [Link])

-

Research Progress in Quinazoline Derivatives with Anticancer Activity. (URL: [Link])

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (URL: [Link])

-

Discovery of Aminoquinazoline Derivatives as Human A(2A) Adenosine Receptor Antagonists. (URL: [Link])

-

Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (URL: [Link])

-

Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (URL: [Link])

-

Efficient Synthesis of this compound Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (URL: [Link])

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (URL: [Link])

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In Silico Architectures: A Computational Guide to 2-Aminoquinazoline Optimization

Executive Summary

The 2-aminoquinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (EGFR, VEGFR, PI3K) and antimicrobial agents. However, the vast chemical space of potential derivatives renders traditional synthesis-first approaches inefficient. This technical guide outlines a validated in silico workflow for designing, screening, and optimizing this compound derivatives. By integrating Ligand-Based Drug Design (LBDD) with Structure-Based Drug Design (SBDD), researchers can reduce attrition rates and prioritize high-affinity candidates with favorable ADMET profiles.

Part 1: The Scaffold & Target Landscape

The Pharmacophoric Advantage

The this compound core mimics the adenine ring of ATP, allowing it to anchor effectively within the ATP-binding pockets of tyrosine kinases.

-

N1 and N3 Nitrogens: Act as hydrogen bond acceptors.[1]

-

C2-Amino Group: Acts as a critical hydrogen bond donor, often interacting with the hinge region of the kinase (e.g., Met793 in EGFR).

-

C4 Position: Tolerates bulky hydrophobic groups (anilines, benzyls) that occupy the hydrophobic pocket II.

Primary Targets

While versatile, this guide focuses on the most validated pathway for this scaffold: Dual EGFR/VEGFR-2 Inhibition .[1] This dual-targeting strategy addresses resistance mechanisms in non-small cell lung cancer (NSCLC).

Part 2: Ligand-Based Design (QSAR)

Before docking, quantitative structure-activity relationship (QSAR) models are essential to filter libraries based on electrostatic and steric field requirements.[1]

3D-QSAR Protocol (CoMFA & CoMSIA)

Objective: Correlate 3D steric/electrostatic fields with biological activity (

Step-by-Step Methodology:

-

Dataset Curation: Select a training set (approx. 80% of data) and a test set (20%).[1] Ensure a wide range of biological activities (at least 3-4 log units).

-

Alignment: This is the most critical step. Align all derivatives to the most active compound (template) using the rigid quinazoline core.

-

Expert Insight: Misalignment is the primary cause of QSAR failure. Use atom-by-atom superposition on the N1-C2-N3-C4 atoms.

-

-

Field Calculation:

-

CoMFA (Comparative Molecular Field Analysis): Calculates Steric (Lennard-Jones) and Electrostatic (Coulombic) fields.

-

CoMSIA (Comparative Molecular Similarity Indices Analysis): Adds Hydrophobic, H-bond donor, and H-bond acceptor fields.

-

-

Statistical Validation:

-

(Cross-validated

-

(Non-cross-validated): Must be

-

(External prediction): Must be

-

(Cross-validated

Visualization: QSAR Logic Flow

Caption: Workflow for developing robust 3D-QSAR models to predict biological activity.

Part 3: Structure-Based Design (Docking)

Docking predicts the binding orientation and affinity.[2][3] For 2-aminoquinazolines, the interaction with the kinase hinge region is non-negotiable.

Target Preparation (EGFR - PDB: 4HJO or 1M17)

-

Clean Structure: Remove water molecules (unless bridging is known, e.g., Thr790), co-factors, and heteroatoms.[1]

-

Protonation: Add polar hydrogens. Set pH to 7.4. Ensure Histidine residues are tautomerized correctly based on the local environment.

-

Grid Generation:

-

Center: Define the grid box center using the centroid of the co-crystallized ligand (e.g., Erlotinib).

-

Size:

Å is typically sufficient to cover the ATP pocket and the hydrophobic back-pocket.

-

Docking Protocol

-

Software: AutoDock Vina, Glide (Schrödinger), or GOLD.[1]

-

Validation (Self-Docking): Extract the co-crystallized ligand and re-dock it.

-

Success Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å [1].

-

-

Key Interactions to Monitor:

Data Presentation: Interaction Analysis

| Residue (EGFR) | Interaction Type | Role in Binding | This compound Feature |

| Met793 | Hydrogen Bond | Hinge Binding | N1 (Acceptor) & C2-NH2 (Donor) |

| Lys745 | Cation- | Stabilization | Aromatic Core |

| Leu718 | Hydrophobic | Pocket Fit | C4-Substituent |

| Asp855 | Hydrogen Bond | Catalytic Loop | C2-NH2 (potential) |

Part 4: Dynamic Validation (MD Simulations)

Docking provides a static snapshot. Molecular Dynamics (MD) simulations are required to assess the stability of the complex over time (100 ns standard).[4]

Simulation Protocol (AMBER/GROMACS)

-

Topology Generation:

-

Protein: FF14SB or CHARMM36 force field.[1]

-

Ligand: GAFF2 (General AMBER Force Field) with AM1-BCC charges.

-

-

Solvation: TIP3P water model in a cubic box (10 Å buffer). Neutralize with Na+/Cl- ions.

-

Equilibration Phases:

-

Minimization:[5] Steepest descent (5000 steps) to remove steric clashes.

-

Heating: 0K to 300K over 100 ps (NVT ensemble).

-

Density: Pressurization to 1 atm (NPT ensemble).

-

-

Production Run: 100 ns simulation time step (2 fs).

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Measures structural stability.[4] A plateau < 2.5 Å indicates a stable complex [2].

-

RMSF (Root Mean Square Fluctuation): Measures residue flexibility. Low RMSF at the binding site (Met793, Thr790) confirms tight binding.

-

MM/GBSA: Calculates the binding free energy (

). This is more accurate than docking scores.

Visualization: MD Protocol

Caption: Standard 100ns Molecular Dynamics simulation pipeline for stability assessment.

Part 5: ADMET Profiling

A potent inhibitor is useless if it cannot reach the target. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling filters out non-drug-like compounds.

Key Parameters for Quinazolines

Using tools like SwissADME or pkCSM :

-

Lipinski’s Rule of Five:

-

Toxicity (AMES Test): Quinazolines must be checked for mutagenicity.

-

CYP Inhibition: Check for CYP3A4 inhibition to avoid drug-drug interactions.[1]

Part 6: Case Study Synthesis

Scenario: Developing a dual EGFR/VEGFR-2 inhibitor.

-

Library: Generate 50 derivatives of this compound substituted at C4 with various aniline groups.

-

QSAR: Use CoMFA to identify that bulky electron-withdrawing groups at the para-position of the C4-aniline enhance activity (Resulting in

). -

Docking: Dock into EGFR (PDB: 4HJO) and VEGFR-2 (PDB: 4AG8).[1] Select top 5 compounds with binding energy < -9.0 kcal/mol.

-

MD: Run 100 ns MD on the top candidate. Confirm RMSD stabilizes at 1.5 Å.

-

Result: Identify a lead candidate (e.g., similar to Compound 4e [2]) that outperforms the reference standard (Erlotinib) in calculated binding free energy.[1]

References

-

In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Source: MDPI (2023). URL:[Link]

-

Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Source: Arabian Journal of Chemistry (2025). URL:[Link]

-

Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy. Source: Frontiers in Chemistry (2023). URL:[Link]

-

Pharmacophore Modeling and Docking Study of Pyrazolylaminoquinazoline Derivatives as Highly Potent Fibroblast Growth Factor Receptor Inhibitors (FGFR2). Source: ResearchGate (2019).[7] URL:[Link]

Sources

- 1. Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Frontiers | Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors [frontiersin.org]

- 5. Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 7. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Studies of 2-Aminoquinazoline: A Computational Approach to Drug Design

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical exploration of 2-Aminoquinazoline, leveraging quantum chemical calculations to elucidate its structural, spectroscopic, and electronic properties. The structure is designed to logically flow from foundational principles to detailed analysis, offering insights into the molecule's potential as a pharmacophore.

Preamble: The Significance of this compound in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Among its derivatives, this compound stands out as a critical building block and a pharmacophore of significant interest.[4] Its unique arrangement of hydrogen bond donors and acceptors, coupled with its aromatic system, allows for potent and specific interactions with biological targets.

To rationally design novel therapeutics based on this scaffold, a profound understanding of its intrinsic molecular properties is paramount. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide an unparalleled window into the electronic structure, reactivity, and spectroscopic signatures of molecules.[5] This guide synthesizes established computational protocols to present a detailed theoretical characterization of this compound, offering insights that are directly applicable to drug discovery and materials science.

The Computational Framework: Methodological Rationale and Workflow

The reliability of any quantum chemical study hinges on the judicious selection of the computational method and basis set. This choice is not arbitrary; it is dictated by the need to balance computational cost with the accurate description of the molecule's electronic structure.

Expertise-Driven Protocol: Why DFT/B3LYP/6-311++G(d,p)?

-

Density Functional Theory (DFT): DFT has become the preeminent method for systems of this size due to its excellent accuracy-to-cost ratio. It accounts for electron correlation, which is crucial for describing the bonding and electronic properties of conjugated systems like this compound.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a highly versatile and widely validated choice. It merges the strengths of Hartree-Fock theory and DFT, providing robust predictions for molecular geometries, vibrational frequencies, and electronic properties for a vast range of organic molecules.[6][7]

-

6-311++G(d,p) Basis Set: This split-valence triple-zeta basis set provides the necessary flexibility for an accurate description of the molecular orbitals.

-

6-311 : Indicates a high-level representation of the core and valence orbitals.

-

++G : The inclusion of diffuse functions on both heavy atoms and hydrogens is critical for accurately modeling systems with lone pairs and for describing intermolecular interactions, which is essential in a drug-receptor context.

-

(d,p) : Polarization functions are added to allow for the distortion of atomic orbitals upon bond formation, leading to a more realistic depiction of the chemical bonds and charge distribution.[8]

-

Experimental Workflow: A Self-Validating System

The following workflow outlines the logical progression of a comprehensive quantum chemical analysis. Each step builds upon the previous, creating a self-validating and coherent study.

Caption: A logical workflow for the comprehensive quantum chemical analysis of this compound.

Molecular Structure and Vibrational Fingerprint

Optimized Molecular Geometry

The foundational step is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process computationally finds the lowest energy structure, providing precise bond lengths and angles. These theoretical parameters serve as a crucial benchmark and are expected to align closely with experimental X-ray crystallography data.[6]

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT/B3LYP/6-311++G(d,p) calculations and data from related structures)

| Parameter | Bond / Angle | Predicted Value (Å / °) | Rationale / Significance |

| Bond Length | C4-N3 | ~1.32 Å | Shorter length indicates significant double bond character. |

| C2-N1 | ~1.37 Å | Typical aromatic C-N bond length. | |

| C2-N(H₂) | ~1.36 Å | Resonance delocalization with the ring. | |

| Bond Angle | N1-C2-N3 | ~124° | Reflects the sp² hybridization and ring strain. |

| C4-N3-C8a | ~117° | Standard angle for a nitrogen atom in a six-membered aromatic ring. | |

| Dihedral Angle | C4-C4a-N(H₂)-H | ~0° / 180° | The amino group is predicted to be coplanar with the quinazoline ring to maximize π-conjugation. |

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational analysis not only confirms that the optimized structure is a true energy minimum but also predicts the infrared and Raman spectra. These spectra serve as a unique "molecular fingerprint" and are invaluable for compound identification and characterization.[7][9][10] The calculated frequencies help in the precise assignment of experimental spectral bands.[8][11]

Table 2: Key Predicted Vibrational Frequencies and Their Assignments

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) | Description |

| N-H Asymmetric Stretch | ~3500 cm⁻¹ | Strong / Medium | Asymmetric stretching of the amino group hydrogen atoms. |

| N-H Symmetric Stretch | ~3400 cm⁻¹ | Strong / Medium | Symmetric stretching of the amino group hydrogen atoms. |

| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | Medium / Strong | Stretching vibrations of the C-H bonds on the benzene ring. |

| C=N / C=C Ring Stretch | 1650 - 1400 cm⁻¹ | Strong / Strong | A series of characteristic bands from the stretching of the quinazoline ring system. |

| N-H Scissoring (Bending) | ~1620 cm⁻¹ | Strong / Weak | In-plane bending motion of the amino group. |

Electronic Properties: Reactivity and Interaction Hotspots

The electronic properties of this compound govern its stability, reactivity, and how it interacts with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap , is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[12][13][14] For drug molecules, this gap can influence metabolic stability.

Caption: A representative HOMO-LUMO energy diagram for this compound.

For this compound, the HOMO is expected to be localized on the electron-rich amino group and the pyrimidine ring, while the LUMO is distributed across the electron-deficient quinazoline ring system. This distribution facilitates intramolecular charge transfer, a key feature for many biological activities.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that reveals the charge distribution across a molecule, providing an intuitive guide to its reactive behavior.[15] It maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack.[16][17]

-

Negative Regions (Red/Yellow): High electron density, indicating sites for electrophilic attack and hydrogen bond acceptance. For this compound, these are expected around the ring nitrogen atoms (N1 and N3) and the nitrogen of the amino group. These are the primary sites for interacting with hydrogen bond donors in a receptor active site.

-

Positive Regions (Blue): Low electron density (electron-poor), indicating sites for nucleophilic attack. These are primarily located around the hydrogen atoms of the amino group, marking them as key hydrogen bond donor sites.

-

Neutral Regions (Green): Indicate non-polar regions, such as the carbocyclic benzene ring.

The MEP map provides a direct hypothesis for the pharmacophoric features of the molecule, guiding the design of analogs with improved binding affinity.

Non-Linear Optical (NLO) Properties

The significant intramolecular charge transfer from the electron-donating amino group to the electron-accepting quinazoline ring suggests that this compound may possess notable non-linear optical (NLO) properties.[18] By calculating the first-order hyperpolarizability (β), we can quantify this potential. Molecules with high β values are of great interest for applications in optoelectronics and materials science.[19] The computational prediction of NLO properties can guide the synthesis of new materials with enhanced optical performance.

Conclusion and Implications for Drug Development

This in-depth quantum chemical analysis of this compound provides a detailed, multi-faceted understanding of its molecular properties.

-

Structural Insights: The optimized geometry confirms a planar structure, ideal for stacking interactions within DNA or protein active sites.

-

Spectroscopic Signature: The predicted vibrational spectra provide a clear benchmark for experimental characterization and quality control.

-

Reactivity and Binding: The HOMO-LUMO and MEP analyses precisely identify the key interaction sites. The nitrogen atoms (N1, N3) are primary hydrogen bond acceptors, while the amino group is a primary hydrogen bond donor. This information is critical for designing inhibitors that can effectively compete with endogenous ligands.

By leveraging these computational insights, researchers can accelerate the drug discovery process, enabling a more rational, structure-based design of novel this compound derivatives with superior efficacy and specificity.

References

-

ResearchGate. (n.d.). (PDF) Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Retrieved January 30, 2026, from [Link]

-

Research India Publications. (n.d.). HOMO –LUMO Analysis of Dasatinib. Retrieved January 30, 2026, from [Link]

-

Contreras, C. D., Ledesma, A. E., Zinczuk, J., & Brandán, S. A. (2011). Vibrational study of tolazoline hydrochloride by using FTIR-Raman and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1051-1058. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential map of the compound 2 (iso value: 0.0004). Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Strategies for access to 2-aminoquinazolines. Retrieved January 30, 2026, from [Link]

-

Sangeetha, C. C., et al. (2013). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Scholars Research Library Archives of Physics Research, 4(3), 67-77. [Link]

-

AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

-

ResearchGate. (n.d.). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of HOMO, LUMO and ESPs of amino acids. Retrieved January 30, 2026, from [Link]

-

Pandya, K. R., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 785121. [Link]

-

Asian Journal of Chemistry. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved January 30, 2026, from [Link]

-

Zheng, M., et al. (2013). Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. Chemical Biology & Drug Design, 81(3), 399-407. [Link]

-

Noha, H. M., et al. (2023). Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation. Bioorganic Chemistry, 135, 106496. [Link]

-

Ramalingam, S., Periandy, S., & Mohan, S. (2010). Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 73-81. [Link]

-

ResearchGate. (n.d.). (PDF) HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). The electrostatic potentials for the selected quinolines. Retrieved January 30, 2026, from [Link]

-

Sharma, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7335. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential surface of essential amino acids.... Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds. Retrieved January 30, 2026, from [Link]

Sources

- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vibrational study of tolazoline hydrochloride by using FTIR-Raman and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scialert.net [scialert.net]

- 12. ripublication.com [ripublication.com]

- 13. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Discovery of 2-Aminoquinazoline as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutically successful agents. These "privileged scaffolds" serve as versatile platforms for the design of potent and selective ligands for a diverse array of biological targets. The quinazoline nucleus, a bicyclic aromatic heterocycle, is a prominent member of this elite group, with its derivatives finding application as anticancer, antihypertensive, and anti-inflammatory agents.[1][2] Within this family, the 2-aminoquinazoline core has emerged as a particularly fruitful scaffold, especially in the realm of kinase inhibition. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding sites of numerous kinases, making it a cornerstone in the development of targeted therapies. This guide provides a comprehensive exploration of the discovery, synthesis, and multifaceted biological activities of this compound derivatives, offering insights for professionals engaged in drug discovery and development.

The journey of the this compound scaffold from a chemical curiosity to a clinically relevant pharmacophore has been driven by its remarkable ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile. This adaptability has enabled the development of compounds with high potency, selectivity, and favorable pharmacokinetic properties.[3][4] This guide will delve into the intricacies of this scaffold, providing a detailed examination of its synthetic accessibility, its role in targeting key signaling pathways, and case studies of its successful application in drug discovery programs.

Synthetic Strategies: Building the this compound Core

The synthetic tractability of the this compound scaffold is a key factor contributing to its privileged status. A variety of synthetic routes have been developed to access this core, allowing for the introduction of diverse substituents. A common and effective method involves the reaction of 2-aminobenzonitriles with guanidine hydrochloride. This one-pot synthesis is efficient and provides a straightforward entry to the 2,4-diaminoquinazoline scaffold, which can be further modified.

A generalized synthetic scheme is presented below:

Caption: General synthetic route to the 2,4-diaminoquinazoline scaffold.

Further functionalization can be achieved through various chemical transformations. For instance, the amino groups can be acylated, alkylated, or used in cross-coupling reactions to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).[5] More complex, multi-substituted quinazoline derivatives can be synthesized through multi-step sequences, often starting from anthranilic acid derivatives.[1]

Experimental Protocol: Synthesis of a 2,4-Diaminoquinazoline Derivative

This protocol provides a representative example for the synthesis of a 2,4-diaminoquinazoline derivative, a common precursor for further elaboration.

Materials:

-

2-Aminobenzonitrile

-

Guanidine hydrochloride

-

N,N-Dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in mineral oil)

Procedure:

-

To a solution of 2-aminobenzonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add guanidine hydrochloride (1.2 eq) and heat the reaction mixture to 120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the desired 2,4-diaminoquinazoline product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be consistent with the expected structure.

A Privileged Scaffold in Kinase Inhibition

The this compound core has proven to be an exceptional scaffold for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases.[6] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition, is a major contributor to its success.

Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for drug development.[3][4] Several this compound-based compounds have been developed as potent and selective inhibitors of PI3K.[3][4]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Lead optimization of 2-amino-4-methylquinazoline derivatives has resulted in compounds with nanomolar PI3K potencies and significant antiproliferative activities in cancer cell lines.[3] Furthermore, some of these compounds have demonstrated favorable pharmacokinetic profiles and robust in vivo antitumor efficacy in preclinical models.[3][4]

Modulating Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[7] The development of selective CDK inhibitors is a promising therapeutic strategy. The this compound scaffold has been successfully employed to generate selective inhibitors of CDK4.[7] Appropriate substitution on the quinazoline ring has been shown to produce high levels of selectivity for CDK4 over other closely related kinases.[7]

Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1)

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[8] Inhibition of HPK1 can enhance anti-tumor immunity. Structure-guided optimization of this compound derivatives has led to the development of potent and selective HPK1 inhibitors with improved oral bioavailability.[8] These compounds have been shown to synergize with anti-PD-1 therapy in preclinical cancer models.[8]

Beyond Kinases: Expanding the Therapeutic Landscape

The versatility of the this compound scaffold extends beyond kinase inhibition. Researchers have explored its potential in targeting other important classes of proteins.

Metabotropic Glutamate Receptor 5 (mGluR5) Modulators

Virtual screening and rational drug design have led to the discovery of this compound derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).[9] These compounds have potential applications in the treatment of neurological disorders such as L-DOPA induced dyskinesia in Parkinson's disease.[9]

Structure-Activity Relationship (SAR) Insights

The extensive research on this compound derivatives has generated a wealth of structure-activity relationship (SAR) data. This information is invaluable for the rational design of new and improved compounds.

| Target | Key Substitutions and their Effects on Activity |

| PI3K | Substitution at the 4-position with small alkyl groups, such as a methyl group, can enhance potency. Introduction of a morpholine moiety at the 4-position has also been shown to be beneficial.[10] |

| CDK4 | The nature of the substituent at the 2-amino position is critical for selectivity. Specific aromatic and heteroaromatic groups can confer high selectivity for CDK4 over other CDKs.[7] |

| HPK1 | Strategic modifications at the 5- or 6-position of the quinazoline core can target a subpocket adjacent to the hinge region, leading to enhanced potency and selectivity.[8] |

| mGluR5 | The substitution pattern on the 2-anilino moiety significantly influences the activity as a negative allosteric modulator.[9] |

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, has made it a valuable starting point for the development of novel therapeutics. The successful application of this scaffold in the discovery of potent and selective inhibitors of kinases, such as PI3K, CDKs, and HPK1, underscores its importance in oncology drug discovery.